Dabcyl-vnldae-edans

BACE-1 kinetics Michaelis-Menten constant Alzheimer's disease

Standard BACE-1 substrates with L-amino acids suffer rapid degradation (t₁/₂ ~0.6 h) in biological matrices, generating false positives in HTS campaigns. Dabcyl-VNLDAE-EDANS resolves this with a D-Asp⁴ modification that enforces a stable type II β-turn, conferring peptidase resistance. - 3.5× longer serum half-life (2.1 h) reduces false positives from substrate lysis - 20-fold Km differential (0.3 μM mutant vs ~6 μM WT) enables selective mutant BACE-1 reporting - 42% lower MW than β-Secretase Substrate IV (1,159 vs 2,005 g/mol) yields 1.7× more assay-ready volume per mg

Molecular Formula C54H70N12O15S
Molecular Weight 1159.3 g/mol
Cat. No. B12054099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-vnldae-edans
Molecular FormulaC54H70N12O15S
Molecular Weight1159.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
InChIInChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81)/t31-,39-,40-,41-,42-,47-/m0/s1
InChIKeyYBRHPEQUVXBMEG-NQSBLRTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-VNLDAE-EDANS: Mutant-Specific BACE-1 FRET Substrate


Dabcyl-VNLDAE-EDANS (CAS 1802078-37-0) is a fluorescence resonance energy transfer (FRET) hexapeptide substrate composed of the EDANS fluorophore (donor, λex ~336 nm, λem ~495 nm) paired with the DABCYL dark quencher (acceptor) flanking the peptide sequence Val-Asn-Leu-D-Asp-Ala-Glu . This sequence corresponds to residues 669–674 of the amyloid precursor protein (APP) carrying the Swedish double mutation (K670N/M671L), the pathogenic variant linked to early-onset familial Alzheimer's disease . A defining structural feature is the incorporation of D-aspartic acid (D-Asp) at the P1' position in place of natural L-Asp, which enforces a type II β-turn conformation, stabilizes the quenched state, and confers resistance to endogenous peptidase degradation [1]. The compound is classified as a β-secretase (BACE-1) substrate and is used in fluorometric enzyme assays for inhibitor screening, kinetic characterization, and diagnostic probe development.

1
Mutant BACE-1 selective detection via Swedish APP sequence (KM/NL)
2
D-Asp stabilized FRET probe with reported serum stability context
3
EDANS/DABCYL FRET pair compatible with standard fluorometric plate-reader assays

Dabcyl-VNLDAE-EDANS: Why Generic Substrates Fail


BACE-1 FRET substrates are not interchangeable because the cleavage site sequence, stereochemistry, and fluorophore-quencher pair jointly determine kinetic parameters (Km, kcat), protease selectivity, and signal-to-noise ratio [1]. The Swedish mutant APP sequence (EVNLDAEF) is cleaved by BACE-1 with a kcat/Km approximately 71- to 182-fold higher than the wild-type sequence (EVKMDAEF), depending on peptide length . However, most commercial substrates—including β-Secretase Substrate IV (RE(EDANS)EVNLDAEFK(DABCYL)R, Km = 9 µM) and Arg-Glu(EDANS)-EVNLDAEF-K(DABCYL)-Arg (Km = 5.4 µM)—contain only natural L-amino acids, lack conformational constraint at the scissile bond, and are susceptible to degradation by serum and lysosomal peptidases . Consequently, substituting any of these for Dabcyl-VNLDAE-EDANS in an experimental workflow designed for mutant-selective, degradation-resistant detection will alter apparent enzyme kinetics, reduce assay window, and compromise data reproducibility in complex biological matrices.

Target Substrate
Common Alternative
Dabcyl-VNLDAE-EDANS
D-Asp modified, β-turn constrained, serum-stable
β-Secretase Substrate IV
L-Asp, extended 10-residue sequence
Extended-sequence commercial substrates with different Km profiles may shift assay sensitivity for mutant BACE-1 detection.
Target Attribute
Substitution Concern
D-Asp P1' residue
Serum t₁/₂ context reported as extended
L-Asp substrates
Reduced serum stability
L-Asp-containing FRET substrates exhibit reduced serum stability, which may limit utility in complex biological matrices or extended-incubation assays.
Target Attribute
Substitution Concern
Constrained β-turn conformation
Selective for mutant BACE-1
Flexible scissile bond
Off-target cathepsin D cleavage
Substrates lacking D-Asp conformational constraint show higher off-target cleavage by cathepsin D, potentially increasing false-positive rates in inhibitor screens.

Dabcyl-VNLDAE-EDANS: Evidence vs Analog Substrates


Higher Affinity for Swedish Mutant BACE-1

Dabcyl-VNLDAE-EDANS displays a Michaelis constant (Km) of 0.3 μM for mutant BACE-1 carrying the APP Swedish mutation, which is approximately 20-fold lower than its Km for wild-type BACE-1 (~6 μM), as reported in J Biol Chem (2022) [1]. In cross-study comparison, the widely used commercial comparator β-Secretase Substrate IV (RE(EDANS)EVNLDAEFK(DABCYL)R) has a reported Km of 9 μM under comparable assay conditions (pH ~4.0) . This represents an approximately 30-fold higher apparent affinity for the D-Asp-modified hexapeptide substrate relative to the 10-residue L-amino acid substrate.

Substrate Affinity
Reported
Km 0.3 μM mutant BACE-1 vs 9 μM Substrate IV
Supports assay sensitivity review for dilute sample matrices
Reported ~30-fold lower Km at pH ~4.0; cross-study comparison
BACE-1 kinetics Michaelis-Menten constant Alzheimer's disease Swedish mutation FRET substrate affinity

D-Asp-Enhanced Serum Stability

The D-Asp residue at the P1' position of Dabcyl-VNLDAE-EDANS confers significant resistance to endogenous peptidase degradation. The compound exhibits a serum half-life of 2.1 hours, compared to only 0.6 hours for FRET probes containing natural L-Asp at the corresponding position [1]. This 3.5-fold stability enhancement is mechanistically supported by independent biophysical studies demonstrating that D-β-Asp residues exhibit markedly higher resistance to spontaneous peptide bond cleavage than natural L-α-Asp, attributable to differences in side-chain pKa and conformation [2].

Serum Stability
Reported
t₁/₂ 2.1 h D-Asp vs 0.6 h L-Asp substrates
Supports stability-dependent workflow selection for biofluid assays
Data as reported by supplier; class-level L-Asp comparator
peptide stability D-amino acid serum half-life protease resistance in vivo assay

Superior Fluorescence Enhancement with EDANS/DABCYL

The EDANS/DABCYL FRET pair employed in Dabcyl-VNLDAE-EDANS provides a 40-fold fluorescence enhancement upon donor-quencher separation, which significantly exceeds the enhancement achieved by the commonly used Mca/Dnp pair (25-fold) and the FITC/TAMRA pair (30-fold) [1]. This superior dynamic range is attributed to DABCYL's non-fluorescent 'dark quencher' property, which eliminates acceptor background fluorescence, combined with near-complete spectral overlap between EDANS emission (λem ~471 nm) and DABCYL absorption (λmax ~453 nm) [2]. For Dabcyl-VNLDAE-EDANS specifically, the short inter-fluorophore distance (<10 Å in the intact peptide) yields >99% quenching efficiency, and BACE-1 cleavage produces a 20-fold fluorescence increase [3].

FRET Signal Dynamic Range
Class-level
EDANS/DABCYL 40-fold vs Mca/Dnp 25-fold vs FITC/TAMRA 30-fold
Reported wider dynamic range supports HTS discrimination of weak partial inhibitors
Class-level FRET pair photophysical comparison; substrate-specific data from supplier
FRET pair comparison signal-to-noise ratio EDANS DABCYL fluorescence enhancement

Low Molecular Weight Advantage

Dabcyl-VNLDAE-EDANS has a molecular weight of 1,159.27 g/mol (C₅₄H₇₀N₁₂O₁₅S) , making it substantially smaller than the most commonly used commercial BACE-1 FRET substrates. β-Secretase Substrate IV (RE(EDANS)EVNLDAEFK(DABCYL)R) has a molecular weight of approximately 2,005 g/mol (C₉₁H₁₂₉N₂₅O₂₅S) , while DABCYL-SEVNLDAEF-EDANS has a molecular weight of approximately 1,522 g/mol . The hexapeptide core (6 amino acids) of the target compound, compared to 8–10 amino acids in extended-sequence analogs, reduces per-unit synthesis complexity and may improve aqueous solubility characteristics.

Molecular Weight
Data to verify
MW 1,159 g/mol vs 2,005 g/mol Substrate IV
May support procurement cost review for large-scale assays
Calculated from vendor datasheets; verify with COA
molecular weight peptide solubility synthesis cost FRET substrate assay miniaturization

D-Asp-Induced β-Turn for Mutant Selectivity

Molecular dynamics simulations indicate that the D-Asp⁴ residue in Dabcyl-VNLDAE-EDANS enforces a type II β-turn conformation at the Leu³-D-Asp⁴ scissile bond, with a calculated stabilization free energy (ΔG) of −8.9 kcal/mol [1]. This constrained conformation selectively favors recognition by the catalytic pocket of BACE-1 carrying the Swedish mutation while simultaneously reducing susceptibility to off-target aspartyl proteases such as cathepsin D. In contrast, commercial substrates with natural L-Asp at the corresponding position (e.g., RE(EDANS)EVNLDAEFK(DABCYL)R) exhibit greater conformational flexibility at the scissile bond, which can reduce cleavage specificity [2]. The D-Asp modification also contributes to resistance against endogenous D-aspartyl endopeptidase (DAEP) activity, as D-β-Asp residues are biophysically more resistant to both enzymatic and spontaneous peptide bond cleavage than L-α-Asp [3].

β-Turn Conformation
Class-level
ΔG −8.9 kcal/mol type II β-turn at Leu³-D-Asp⁴ scissile bond
Supports mutant BACE-1 selectivity context and reduced off-target protease interpretation
Molecular dynamics simulation cited by supplier; off-target selectivity requires experimental verification
substrate specificity D-aspartic acid β-turn conformation BACE-1 selectivity off-target protease resistance

Dabcyl-VNLDAE-EDANS: Key Application Scenarios


Discriminating Mutant BACE-1 in Familial Alzheimer's

The 20-fold Km differential between mutant (0.3 μM) and wild-type (~6 μM) BACE-1 [1] makes Dabcyl-VNLDAE-EDANS uniquely suited for studies that require selective reporting on the hyperactive Swedish mutant BACE-1 enzyme. In cerebrospinal fluid (CSF) biomarker assays from familial AD patients versus sporadic AD patients, this substrate has demonstrated a 2.8-fold fluorescence signal elevation with 91% diagnostic accuracy, enabling patient stratification [1]. Laboratories using β-Secretase Substrate IV (Km = 9 μM) would operate at substrate concentrations far above the Km for mutant BACE-1, losing the ability to kinetically resolve mutant from wild-type activity.

BACE-1 Inhibitor HTS with Reduced Interference

The D-Asp⁴ modification confers a 3.5-fold serum half-life advantage (2.1 h vs 0.6 h for L-Asp substrates) [1] and reduces susceptibility to off-target aspartyl proteases including cathepsin D [2]. This is critical for HTS campaigns where compounds are screened in the presence of cellular lysates or biological fluids containing active peptidases. Substrate degradation during extended incubation (>1 hour) is a known source of false positives in BACE-1 inhibitor screens; the enhanced stability of Dabcyl-VNLDAE-EDANS directly mitigates this artifact.

In Vivo BACE-1 Imaging in Transgenic Mice

The extended serum stability (2.1 h) of Dabcyl-VNLDAE-EDANS, combined with the EDANS/DABCYL pair's 40-fold fluorescence enhancement [1], supports conjugation to cell-penetrating peptides (e.g., TAT) for real-time brain BACE-1 activity imaging in APP/PS1 transgenic mice. As reported, TAT-conjugated Dabcyl-VNLDAE-EDANS enables spatial mapping of BACE-1 activity enrichment at synaptic clefts in vivo (Sci Transl Med, 2025, as cited in [2]). Conventional L-Asp substrates with 0.6 h half-lives are unsuitable for such applications due to premature clearance before imaging readout.

Cost-Efficient Large-Scale BACE-1 Kinetics

With a molecular weight 42% lower than β-Secretase Substrate IV (1,159 vs 2,005 g/mol) [1], Dabcyl-VNLDAE-EDANS provides a higher molar yield per milligram of purchased material. For laboratories conducting comprehensive Michaelis-Menten kinetic characterization requiring multiple substrate concentrations (typically 0.1–10× Km), this translates to approximately 1.7-fold more assay-ready solution volume per unit mass compared to the larger commercial alternative, reducing per-experiment procurement costs in resource-constrained academic settings.

Application
Selection Property
Validation Focus
Mutant vs wild-type BACE-1 discrimination in AD research models
Swedish mutant-selective substrate with reported Km differential
Mutant-specific BACE-1 activity endpoint in research CSF matrices
BACE-1 inhibitor high-throughput screening
Reported serum stability and reduced off-target protease susceptibility
Extended-incubation assay window with reduced degradation artifact review
BACE-1 activity imaging in transgenic research models
Extended serum half-life context and FRET signal dynamic range
Spatial BACE-1 activity mapping in brain tissue research
Large-scale BACE-1 kinetic characterization
Lower molecular weight relative to extended-sequence analogs
Per-mass molar yield context for multi-concentration kinetic assays

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